Tri-50C
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tri-50C is an oral thrombin inhibitor being developed for the potential treatment of thrombosis. It is known for its ability to significantly increase thrombin clotting time with minimal effects on activated partial thromboplastin time . This compound is being developed in a controlled release formulation for long-term treatment of thrombosis .
準備方法
The preparation of Tri-50C involves several synthetic routes and reaction conditions. One common method includes the nitration of aromatic compounds using nitronium salts such as nitronium tetrafluoroborate . This process involves adding anhydrous hydrogen fluoride to nitric acid in a solvent like nitromethane or dichloromethane, followed by saturation with boron trifluoride . Industrial production methods often involve large-scale nitration reactions under controlled conditions to ensure safety and efficiency .
化学反応の分析
Tri-50C undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield nitro compounds, while reduction reactions can produce amines .
科学的研究の応用
Tri-50C has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes . In biology, it is studied for its potential therapeutic effects on thrombosis and other blood clotting disorders . In medicine, this compound is being developed as an anticoagulant for the treatment and prevention of thrombosis . Additionally, it has applications in the pharmaceutical industry for the development of new drugs and formulations .
作用機序
The mechanism of action of Tri-50C involves the inhibition of thrombin, a key enzyme in the blood clotting process . By binding to thrombin, this compound prevents the conversion of fibrinogen to fibrin, thereby inhibiting the formation of blood clots . This action is mediated through specific molecular targets and pathways involved in the coagulation cascade .
類似化合物との比較
Tri-50C can be compared with other thrombin inhibitors such as dabigatran and rivaroxaban . While all these compounds inhibit thrombin, this compound is unique in its controlled release formulation, which allows for long-term treatment with minimal side effects . Similar compounds include other direct thrombin inhibitors and factor Xa inhibitors .
Conclusion
This compound is a promising compound with significant potential in the treatment of thrombosis. Its unique properties and wide range of applications make it a valuable addition to the field of anticoagulant therapy. Further research and development are needed to fully understand its potential and optimize its use in clinical settings.
特性
CAS番号 |
667917-16-0 |
---|---|
分子式 |
C27H36BN3O7 |
分子量 |
525.4 g/mol |
IUPAC名 |
[(1S)-4-methoxy-1-[(2S)-2-[[(2R)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]carbamoyl]pyrrolidin-1-yl]butyl]boronic acid |
InChI |
InChI=1S/C27H36BN3O7/c1-37-17-9-15-24(28(35)36)31-16-8-14-23(31)26(33)30-25(32)22(18-20-10-4-2-5-11-20)29-27(34)38-19-21-12-6-3-7-13-21/h2-7,10-13,22-24,35-36H,8-9,14-19H2,1H3,(H,29,34)(H,30,32,33)/t22-,23+,24-/m1/s1 |
InChIキー |
DDAJUMUAMTVAJF-TZRRMPRUSA-N |
異性体SMILES |
B([C@@H](CCCOC)N1CCC[C@H]1C(=O)NC(=O)[C@@H](CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)(O)O |
正規SMILES |
B(C(CCCOC)N1CCCC1C(=O)NC(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。